Isobutyl hexa-2,4-dienoate

Description

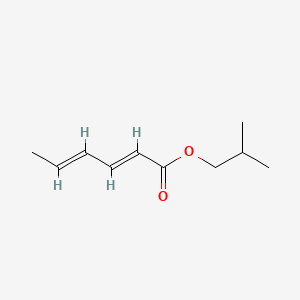

Structure

2D Structure

3D Structure

Properties

CAS No. |

62279-96-3 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

2-methylpropyl (2E,4E)-hexa-2,4-dienoate |

InChI |

InChI=1S/C10H16O2/c1-4-5-6-7-10(11)12-8-9(2)3/h4-7,9H,8H2,1-3H3/b5-4+,7-6+ |

InChI Key |

LPMAVIRJZLOTCU-YTXTXJHMSA-N |

Isomeric SMILES |

C/C=C/C=C/C(=O)OCC(C)C |

Canonical SMILES |

CC=CC=CC(=O)OCC(C)C |

physical_description |

Liquid |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Isobutyl Hexa 2,4 Dienoate

Classical Synthesis Routes for Isobutyl hexa-2,4-dienoate

The most established methods for synthesizing this compound rely on fundamental organic reactions, primarily the esterification of sorbic acid with isobutanol.

Esterification Reactions and Optimizations

The direct acid-catalyzed esterification, or Fischer-Speier esterification, is a cornerstone of classical synthesis. This reaction involves heating sorbic acid ((2E,4E)-hexa-2,4-dienoic acid) with isobutanol in the presence of a strong acid catalyst.

Commonly used catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA). google.com The reaction is reversible, and to achieve high yields, the equilibrium must be shifted toward the product side. A primary optimization strategy is the continuous removal of water, a byproduct of the reaction. This is often accomplished through azeotropic distillation, where a solvent such as toluene (B28343) or xylene is used to form an azeotrope with water, which is then removed from the reaction mixture.

Further optimization involves adjusting reaction parameters such as temperature, molar ratio of reactants, and pressure. Reactions are typically run at reflux temperatures between 120–140°C for several hours. An excess of the alcohol (isobutanol) can also be used to drive the reaction forward. A patented method describes improving the yield of butyl sorbate (B1223678) by conducting the esterification under negative pressure (37.3 to 61.3 kPa). google.com This technique helps to lower the boiling point of the mixture and facilitates the removal of water, thereby reducing the risk of polymerization that can occur at higher temperatures due to the presence of the conjugated double bonds. google.com

| Parameter | Condition | Catalyst | Source |

| Reactants | Sorbic Acid, n-Butanol | p-Toluenesulfonic Acid | google.com |

| Solvent | Toluene (water-carrying agent) | google.com | |

| Temperature | 120-140°C (Reflux) | Sulfuric Acid | |

| Pressure | 37.3-61.3 kPa (Negative Pressure) | p-Toluenesulfonic Acid | google.com |

| Molar Ratio | 1:1.1 to 1:1.5 (Sorbic Acid:Butanol) | p-Toluenesulfonic Acid | google.com |

| Reaction Time | 4-6 hours | Sulfuric Acid |

Approaches Utilizing Conjugated Dienes and Carboxylic Acid Derivatives

Alternative classical syntheses can proceed by first forming the conjugated diene system and then introducing the carboxylic acid functionality, or by using more reactive derivatives of sorbic acid.

One approach involves using a pre-formed conjugated diene skeleton and subsequently elaborating it. Methods for synthesizing conjugated dienes include the dehydration of diols or dehydrohalogenation of dihalides. libretexts.org For instance, a suitable six-carbon diene could theoretically be functionalized at the terminus to create the carboxylic acid moiety, followed by esterification.

A more direct and common alternative is the use of a more reactive carboxylic acid derivative, such as an acyl chloride. Sorbic acid can be converted to sorboyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting sorboyl chloride is highly reactive and will readily undergo nucleophilic acyl substitution with isobutanol. This reaction is typically faster and proceeds under milder conditions than direct esterification, often not requiring a catalyst and occurring at lower temperatures. The reaction with the alcohol is generally high-yielding, but this route involves an extra synthetic step and the use of hazardous reagents like thionyl chloride.

Novel and Sustainable Synthetic Strategies for this compound

Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of greener and more efficient routes for producing chemicals like this compound.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of sorbate esters. This includes the use of renewable starting materials, safer solvents, and catalytic processes to minimize waste and energy consumption.

A notable development is the synthesis of potassium sorbate from triacetic acid lactone (TAL), a bio-based platform chemical. rsc.orgcabbi.bio This process involves the hydrogenation and ring-opening of TAL, which can be derived from fermentation processes. rsc.org While this route produces the potassium salt, the resulting sorbic acid could then be esterified with isobutanol using green methods. This approach aligns with the green chemistry principle of using renewable feedstocks instead of petroleum-based starting materials.

Furthermore, the use of food-grade solvents like ethanol (B145695) and isopropyl alcohol in the synthesis of potassium sorbate from TAL highlights a move away from hazardous solvents like tetrahydrofuran (B95107) (THF). rsc.orgcabbi.bio Another green advancement is the use of deep eutectic solvents (DESs) as both a catalyst and reaction medium for the synthesis of methyl sorbate. acs.org These solvents, composed of choline (B1196258) chloride and a hydrogen bond donor like p-toluene sulfonic acid, are often biodegradable, have low volatility, and can be recycled, offering a sustainable alternative to traditional volatile organic solvents and corrosive acid catalysts. acs.org

Catalytic and Biocatalytic Syntheses of this compound

Catalytic methods, particularly those employing enzymes, represent a significant advance in the sustainable synthesis of this compound.

Biocatalysis utilizes enzymes, most commonly lipases, to catalyze esterification. rsc.org The lipase-catalyzed synthesis of sorbate esters has been demonstrated, for example, in the reaction between sorbic acid and glycerol. mdpi.comresearchgate.netresearchgate.net The principles are directly applicable to the synthesis with isobutanol. Immobilized lipase (B570770) B from Candida antarctica (CALB), such as the commercial product Novozym® 435, is a highly effective biocatalyst for this transformation. mdpi.comunife.itnih.gov

The key advantages of biocatalytic synthesis include:

Mild Reaction Conditions : These reactions are typically performed at lower temperatures (e.g., 30-70°C), which prevents the degradation of the heat-sensitive conjugated diene system. nih.gov

High Selectivity : Enzymes exhibit high chemo-, regio-, and stereoselectivity, minimizing the formation of byproducts. rsc.orgacs.org

Environmental Benefits : The process often uses solvent-free systems, where the alcohol reactant (isobutanol) can also serve as the solvent, or it can be conducted in less hazardous solvents. mdpi.comnih.gov This eliminates the need for corrosive acid catalysts and reduces waste. rsc.org

Catalyst Reusability : Immobilized enzymes can be easily recovered and reused for multiple reaction cycles, improving the economic viability of the process. nih.gov

| Catalyst System | Reactants | Key Advantages | Typical Conditions | Source |

| Traditional Acid | Sorbic Acid, Isobutanol | Low cost, established method | H₂SO₄ or PTSA, 120-140°C, azeotropic water removal | google.com |

| Immobilized Lipase | Sorbic Acid, Isobutanol | Mild conditions, high selectivity, green, reusable catalyst | Candida antarctica Lipase B (CALB), 40-70°C, solvent-free | mdpi.comnih.gov |

| Deep Eutectic Solvent | Sorbic Acid, Methanol* | Recyclable catalyst/medium, green | Choline Chloride/PTSA, 65-85°C | acs.org |

Mechanism of Formation Studies for this compound

The formation of this compound via Fischer esterification follows a well-established reaction mechanism. The process is initiated by the protonation of the carbonyl oxygen of sorbic acid by the acid catalyst. This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of isobutyl alcohol.

The subsequent steps involve:

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of isobutyl alcohol attacks the protonated carbonyl carbon of sorbic acid. This forms a tetrahedral intermediate. wpmucdn.com

Proton Transfer: A proton is transferred from the newly added isobutyl group to one of the original hydroxyl groups of the sorbic acid, forming a good leaving group (water). wpmucdn.com

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. wpmucdn.com

Deprotonation: The protonated carbonyl oxygen of the resulting ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

In the context of the vapor-phase synthesis from 3,5-dialkoxyhexanoic acid esters, the mechanism appears to proceed in two stages. The first stage involves the elimination of one molecule of a lower alkanol to form an unsaturated ester with a single double bond. Further heating leads to the elimination of a second alkanol molecule, resulting in the formation of the conjugated diene system of the sorbic acid ester. google.com

Advanced Spectroscopic and Analytical Characterization of Isobutyl Hexa 2,4 Dienoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Isobutyl hexa-2,4-dienoate

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. researchgate.net

1D and 2D NMR Techniques for Structural Elucidation

The structural confirmation of this compound relies on a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments. These techniques collectively map the precise connectivity of atoms within the molecule. core.ac.ukemerypharma.com

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the vinyl protons of the hexa-2,4-dienoate chain and the protons of the isobutyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between CH, CH₂, and CH₃ groups. weebly.com

2D NMR Spectroscopy: Two-dimensional NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra. weebly.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the protons along the diene backbone (H-2 through H-6) and within the isobutyl group (H-1' to H-2' and H-3'). emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing definitive C-H bond information. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity across quaternary carbons and the ester linkage. For instance, a key HMBC correlation would be observed between the methylene (B1212753) protons of the isobutyl group (H-1') and the ester carbonyl carbon (C-1).

The following tables summarize the predicted NMR data for this compound based on established chemical shift values for similar structural motifs.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 (CH₃) | 1.85 | d | 6.8 |

| H-1' (CH₂) | 3.90 | d | 6.7 |

| H-2' (CH) | 1.95 | m | - |

| H-3' (2xCH₃) | 0.95 | d | 6.7 |

| H-2 | 5.80 | d | 15.0 |

| H-3 | 7.25 | dd | 15.0, 10.5 |

| H-4 | 6.15 | m | - |

| H-5 | 6.05 | m | - |

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (C=O) | 167.0 |

| C-2 | 118.5 |

| C-3 | 145.0 |

| C-4 | 129.0 |

| C-5 | 139.0 |

| C-6 | 18.5 |

| C-1' | 70.0 |

| C-2' | 28.0 |

| C-3' | 19.0 |

Isotopic Labeling and NMR Studies

Isotopic labeling involves the selective replacement of an atom with one of its isotopes, such as replacing ¹²C with ¹³C or ¹H with ²H (deuterium). While specific isotopic labeling studies on this compound are not prevalent in the literature, this technique is a powerful tool in NMR spectroscopy for several purposes. nih.govsigmaaldrich.com

Uniform or selective ¹³C enrichment can significantly enhance the signal intensity in ¹³C NMR, which is crucial for detecting carbons with long relaxation times (like quaternary carbons) or for conducting advanced experiments on low-concentration samples. nih.gov

Selective deuteration can be employed to simplify complex ¹H NMR spectra by replacing specific protons with deuterium, which is NMR-inactive under typical ¹H NMR conditions. unl.pt This can help in assigning overlapping signals or in studying the dynamics of specific molecular segments. For example, deuterating the isobutyl group would allow for a clearer, unobstructed view of the vinyl proton signals in the hexa-2,4-dienoate chain.

Mass Spectrometry (MS) Characterization of this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Fragmentation Pathways and Mechanistic Interpretations

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) which then undergoes fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule. For this compound (Molecular Weight: 168.24 g/mol ), the molecular ion peak is expected at m/z 168.

Key fragmentation pathways can be predicted based on the structure:

Alpha-Cleavage: Cleavage of the C-O bond adjacent to the carbonyl group can lead to the formation of an acylium ion.

Loss of the Alkyl Group: Cleavage of the ester C-O bond can result in the loss of the isobutyl radical, or the loss of isobutylene (B52900) (C₄H₈) via a hydrogen rearrangement.

McLafferty Rearrangement: Esters with a γ-hydrogen can undergo this characteristic rearrangement, though it is less likely to be the primary pathway for the isobutyl group compared to longer, straight-chain esters.

Cleavage within the Diene Chain: Fragmentation can also occur along the conjugated system.

Analysis of the mass spectrum of the closely related isoamyl sorbate (B1223678) provides a strong basis for predicting the fragmentation of this compound. massbank.eu The most prominent fragment is often the sorboyl cation at m/z 97, resulting from the loss of the alkoxy part of the ester.

Predicted Key Fragment Ions in the EI-MS of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 168 | [C₁₀H₁₆O₂]⁺• | Molecular Ion (M⁺•) |

| 112 | [C₆H₈O₂]⁺• | Loss of isobutylene (C₄H₈) via rearrangement |

| 97 | [C₆H₉O]⁺ | Loss of isobutoxy radical (•OC₄H₉) |

| 67 | [C₅H₇]⁺ | Cleavage within the diene chain |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

| 41 | [C₃H₅]⁺ | Allyl cation |

Advanced MS Techniques (e.g., HRMS, MS/MS)

High-Resolution Mass Spectrometry (HRMS): This technique measures m/z values with very high accuracy (typically to four or more decimal places). nfdi4chem.denfdi4chem.de HRMS is used to determine the exact elemental composition of the molecular ion and its fragments. For this compound, HRMS would confirm the molecular formula as C₁₀H₁₆O₂, distinguishing it from any other isomers or compounds with the same nominal mass. For example, the calculated exact mass for C₁₀H₁₆O₂ is 168.11503, and HRMS would be expected to measure a value very close to this.

Infrared (IR) and Raman Spectroscopic Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that probe the functional groups within a molecule. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the molecule's polarizability.

For this compound, the key functional groups are the α,β-unsaturated ester and the conjugated diene system.

C=O Stretch: The ester carbonyl group will give rise to a very strong absorption in the IR spectrum. Due to conjugation with the C=C double bond, this peak is shifted to a lower wavenumber (around 1715-1725 cm⁻¹) compared to a saturated ester (1735-1750 cm⁻¹).

C=C Stretches: The conjugated C=C double bonds will produce characteristic stretching vibrations. The asymmetric stretch is typically strong in the IR spectrum (around 1640 cm⁻¹), while the symmetric stretch may be weak in the IR but strong in the Raman spectrum.

C-O Stretches: The ester C-O single bonds will show strong absorptions in the fingerprint region of the IR spectrum (around 1250-1000 cm⁻¹).

=C-H Bends: Out-of-plane bending vibrations for the trans double bonds are expected to be strong in the IR spectrum, appearing around 960-990 cm⁻¹.

C-H Stretches and Bends: Vibrations from the sp³ hybridized carbons of the isobutyl group and the methyl group on the diene chain will appear in their characteristic regions.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | IR Activity | Raman Activity |

| C-H Stretch (sp²) | 3100-3010 | Medium | Medium |

| C-H Stretch (sp³) | 2960-2850 | Strong | Strong |

| C=O Stretch (conjugated ester) | 1720 | Strong | Medium |

| C=C Stretch (conjugated diene) | 1640, 1610 | Medium-Strong | Strong |

| C-H Bend (sp³) | 1470-1365 | Medium | Medium |

| C-O Stretch (ester) | 1250, 1170 | Strong | Weak |

| =C-H Bend (out-of-plane, trans) | 990 | Strong | Weak |

This comprehensive spectroscopic analysis provides an unambiguous structural characterization of this compound, which is essential for quality control, synthetic verification, and further research into its chemical and physical properties.

Vibrational Mode Assignments and Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecule by probing the vibrational modes of its constituent bonds. For this compound, the spectrum is characterized by distinct peaks corresponding to its primary functional groups: the α,β-unsaturated ester, the conjugated diene system, and the isobutyl moiety.

The most prominent absorption band is attributed to the carbonyl (C=O) stretching vibration of the ester group. Due to conjugation with the C=C double bonds, this peak typically appears at a lower wavenumber (around 1715-1725 cm⁻¹) compared to a saturated ester. The conjugated diene system gives rise to characteristic C=C stretching vibrations, which are visible in the 1600-1650 cm⁻¹ region. Often, two distinct bands can be observed, corresponding to the symmetric and asymmetric stretching of the two double bonds.

The ester C-O single bond vibrations are found in the fingerprint region, typically as strong bands between 1100 and 1300 cm⁻¹. The isobutyl group contributes characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1370 cm⁻¹ (for the characteristic isopropyl gem-dimethyl split) and 1470 cm⁻¹.

Table 1: Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

|---|---|---|

| 2960-2870 | C-H Stretch | Isobutyl group (CH₃ and CH₂) |

| 1725-1715 | C=O Stretch | α,β-Unsaturated Ester |

| 1645-1620 | C=C Stretch (Asymmetric) | Conjugated Diene |

| 1615-1590 | C=C Stretch (Symmetric) | Conjugated Diene |

| 1470-1450 | C-H Bend (Asymmetric) | Isobutyl group (CH₃ and CH₂) |

| 1375-1365 | C-H Bend (Symmetric) | Isobutyl group (gem-dimethyl) |

| 1280-1150 | C-O Stretch | Ester |

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

Electronic Transitions and Chromophore Analysis of the Diene System

The ultraviolet-visible (UV-Vis) spectrum of this compound is dominated by the electronic properties of its conjugated diene ester system, which acts as the primary chromophore. This system of alternating double and single bonds (π-system) is responsible for strong absorption in the UV region.

The principal absorption band corresponds to a high-intensity π → π* electronic transition. In this transition, an electron from a π bonding orbital (the highest occupied molecular orbital, HOMO) is promoted to a π* antibonding orbital (the lowest unoccupied molecular orbital, LUMO). For conjugated dienes, the energy gap between the HOMO and LUMO is sufficiently small to fall within the UV range. For sorbate derivatives like this compound, the maximum absorption wavelength (λmax) is typically observed in the range of 255-265 nm. The isobutyl ester group acts as an auxochrome, which does not significantly shift the λmax compared to sorbic acid itself but can influence the molar absorptivity.

Chromatographic Methods for Purity Assessment and Isolation of this compound

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Chromatographic methods are indispensable for determining the purity of this compound and for its isolation from reaction mixtures or natural extracts. nbinno.com Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for this purpose, offering high resolution and sensitivity. nbinno.com

Gas Chromatography (GC) is well-suited for the analysis of the volatile and thermally stable this compound. When coupled with a Flame Ionization Detector (FID), GC provides quantitative information on purity. For unequivocal identification of impurities and confirmation of the target compound's structure, GC coupled with Mass Spectrometry (GC-MS) is the method of choice. researchgate.net The mass spectrometer provides fragmentation patterns that serve as a chemical fingerprint.

High-Performance Liquid Chromatography (HPLC) is another robust method for the analysis and purification of this compound. nbinno.com Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. nbinno.comsielc.com This technique is particularly useful for separating the target compound from non-volatile impurities or for preparative applications to isolate pure fractions. sielc.com Detection is typically achieved using a UV detector set at the λmax of the chromophore (around 260 nm).

Table 2: Typical Chromatographic Conditions for this compound Analysis

| Technique | Parameter | Typical Condition |

|---|---|---|

| GC | Column | Capillary, nonpolar (e.g., DB-5ms) |

| Carrier Gas | Helium or Hydrogen | |

| Detector | FID or Mass Spectrometry (MS) | |

| HPLC | Column | Reversed-Phase C18, 3-5 µm particle size |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water |

Chemical Reactivity, Derivatization, and Transformation of Isobutyl Hexa 2,4 Dienoate

Reactions Involving the Ester Moiety of Isobutyl hexa-2,4-dienoate

The ester group in this compound is a key site for chemical modification, primarily through hydrolysis and transesterification reactions.

Hydrolysis of this compound, typically catalyzed by an acid or base, cleaves the ester bond to yield sorbic acid and isobutanol. This reaction is fundamental in metabolic pathways where esterases can facilitate the breakdown of sorbate (B1223678) esters. The susceptibility of the ester to hydrolysis is a critical consideration in its application and stability, particularly in aqueous environments. nih.gov

Transesterification offers a pathway to modify the alcohol portion of the ester. By reacting this compound with a different alcohol in the presence of a suitable catalyst, the isobutyl group can be exchanged. This process is valuable for synthesizing a variety of sorbate esters with different properties. For instance, enzymatic catalysis using lipases can enhance the regioselectivity of such transformations.

Reactions of the Conjugated Diene System in this compound

The conjugated diene system is responsible for a significant portion of the reactivity of this compound, participating in cycloadditions, additions, and polymerization reactions.

The conjugated diene of this compound can act as the 4π component in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. wikipedia.orgwikipedia.org This [4+2] cycloaddition with a dienophile, a substituted alkene, proceeds in a concerted fashion to create a substituted cyclohexene (B86901) derivative. wikipedia.organu.edu.au The stereochemistry of the resulting cycloadduct is influenced by both the diene and the dienophile. chemtube3d.com The reaction is often thermally promoted, and its intramolecular variants are used to construct complex polycyclic systems. unipi.itmassey.ac.nz For example, the intramolecular Diels-Alder reaction of esters linked to a diene can form hydroisobenzofuranone skeletons. massey.ac.nz

Table 1: Examples of Diels-Alder Reactions with Sorbate Derivatives

| Diene | Dienophile | Product Type | Reference |

| Ethyl sorbate | Various dienophiles | Substituted cyclohexenes | vulcanchem.com |

| Retinyl 2-propynyl ether | (intramolecular) | Phthalan derivative | unipi.it |

| Ester-linked 1,3,8-nonatrienes | (intramolecular) | Hydroisobenzofuranone | massey.ac.nz |

This table is interactive. Click on the headers to sort.

Hydrogenation and Halogenation Pathways

The double bonds of the conjugated diene system in this compound can be reduced through hydrogenation. Catalytic hydrogenation, often employing transition metal catalysts like ruthenium or iron, can lead to the saturation of one or both double bonds. researchgate.netuni-rostock.de The chemoselectivity of this reaction is a key challenge, as the ester group can also be reduced under certain conditions. researchgate.netresearchgate.net For instance, the reduction of ethyl sorbate can yield (2E,4E)-hexa-2,4-dien-1-ol, a precursor to other valuable compounds. researchgate.net

Halogenation of the diene system, such as with chlorine or bromine, can proceed through either electrophilic or radical pathways, depending on the reaction conditions. researchgate.net In the case of ethyl sorbate, chlorination under ionic conditions can lead to the stereospecific formation of a 1,2-dichloride, while radical conditions result in a loss of stereospecificity. researchgate.net The addition of halogens can occur across either the α,β or γ,δ double bond, with the latter often being favored. researchgate.net

Table 2: Products of Halogenation of Ethyl Sorbate

| Halogen | Conditions | Major Products | Reference |

| Chlorine | Ionic | erythro-1,2-dichloride | researchgate.net |

| Chlorine | Radical | Mixture of 1,2-dichlorides | researchgate.net |

| Bromine | Ionic (with scavenger) | 1,2- and 1,4-dibromo products | researchgate.net |

| Bromine | Radical | 1,2- and 1,4-dibromo products | researchgate.net |

This table is interactive. Click on the headers to sort.

Radical Reactions and Polymerization Mechanisms

The conjugated diene of this compound is susceptible to radical attack. researchgate.net Radical-driven migrations and cyclizations can be initiated, for instance, through photochemical irradiation. bris.ac.uk These reactions open avenues for creating complex molecular architectures.

The double bonds in this compound can also undergo polymerization. Free radical polymerization, initiated by thermal or photochemical means, can lead to the formation of a polymer network. google.com This process is utilized in the development of new materials. Cationic polymerization is another possible mechanism, as demonstrated with related vinyl ethers, to produce stereoselective polymers. rsc.org

Synthesis of Novel Derivatives and Analogues of this compound

The reactivity of both the ester and diene functionalities allows for the synthesis of a wide array of derivatives. For example, cross-metathesis reactions with other olefins, catalyzed by ruthenium-based catalysts, can be used to introduce new substituents onto the diene chain. researchgate.net The esterification of sorbic acid with different alcohols remains a primary method for producing various sorbate esters. Furthermore, modifications of the diene system, such as through epoxidation or dihydroxylation, can lead to the formation of functionalized derivatives with potential biological activities. researchgate.net The synthesis of analogues with altered stereochemistry, such as (2Z,4E)-isomers, can also be achieved, leading to compounds with different physical and chemical properties.

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of hexa-2,4-dienoate derivatives is significantly influenced by the nature of the ester group and any substituents on the diene backbone. The ester moiety can act as a directing group in certain polymerization reactions, although this can sometimes lead to undesired side reactions or defects in the polymer structure. rsc.org

The size and nature of the alcohol component of the ester can affect solubility and, consequently, reaction kinetics. For instance, esterification of sorbic acid with glycerol, a more hydrophilic alcohol than isobutanol, has been explored to enhance water solubility and bioavailability. mdpi.com While this compound is primarily soluble in organic solvents like alcohols, acetone, and ether, its solubility in water is limited. solubilityofthings.com

The reactivity of the conjugated system can be modulated by the introduction of other functional groups. For example, azido-substituted hexa-2,4-dienoate esters can undergo intramolecular cycloaddition reactions. acs.org The presence of different substituents on the diene can also impact the stereochemical outcome of reactions.

Table 1: Reactivity of Hexa-2,4-dienoate Derivatives in Various Reactions

| Derivative/Reaction Type | Reagents/Conditions | Key Findings |

|---|---|---|

| Methyl hexa-2,4-dienoate (Diels-Alder Reaction) | Heat or Lewis Acid | The dienoic structure readily participates in [4+2] cycloadditions, a key reaction in organic synthesis. ontosight.ai |

| Ethyl hexa-2,4-dienoate (Polymerization) | Initiator | Utilized in the production of plastics and resins due to its ability to polymerize. solubilityofthings.com |

| 3-Substituted-6-azidohexa-2,4-dienoate esters (Intramolecular Cycloaddition) | Heat | The azido (B1232118) group reacts with the diene system to form cyclic products. acs.org |

| Ethyl hexa-2,4-dienoate (Crossed Claisen Reaction) | Diethyl oxalate, Base | The protons on C6 are acidic enough to be removed, forming a resonance-stabilized carbanion that attacks the oxalate. vaia.com |

| Ester-substituted 1,4-dienes (Allylic Oxidation) | Selenium dioxide | Chemoselective allylic oxidation occurs at the more electron-rich double bond. acs.org |

Photochemical and Thermal Transformations of this compound

The conjugated system in this compound makes it susceptible to transformations induced by light and heat. These transformations primarily involve isomerization and decomposition.

Photochemical Transformations

Irradiation of conjugated dienoic esters like methyl (E,E)-2,4-hexadienoate with UV light leads to nonselective E,Z isomerization, resulting in a mixture of all four possible stereoisomers (E,E), (E,Z), (Z,E), and (Z,Z). acs.orgosti.gov This photochemical isomerization proceeds through a two-step process where a photochemically driven intermediate is formed, which then thermally rearranges to the product. chegg.comchegg.com

The selectivity of this photoisomerization can be influenced by the presence of catalysts. For example, irradiation in the presence of Lewis acids such as EtAlCl₂ or BF₃ can lead to selective E,Z isomerization. acs.orgosti.gov This is attributed to the selective excitation of the more strongly absorbing E complex and more efficient isomerization of the excited E versus the Z complex. acs.orgosti.gov In contrast, in the presence of a Brønsted acid like trifluoroacetic acid, methyl 2,4-hexadienoate can be quantitatively converted to methyl 3,4-hexadienoate through a photochemical 1,5-hydrogen shift followed by a thermal 1,3-hydrogen shift. acs.orgosti.gov

Table 2: Photochemical Isomerization of Methyl (E,E)-2,4-hexadienoate

| Conditions | (E,E) | (E,Z) | (Z,E) | (Z,Z) | Other Products |

|---|---|---|---|---|---|

| Irradiation (254 nm), no catalyst | Major | Minor | Minor | Minor | Methyl 3,4-hexadienoate (trace) |

| Irradiation (254 nm), with Trifluoroacetic Acid | - | - | - | - | Methyl 3,4-hexadienoate (Quantitative) |

| Irradiation (254 nm), with EtAlCl₂ | Major | Minor | Trace | Trace | Methyl 3,4-hexadienoate (trace) |

Data derived from studies on methyl hexa-2,4-dienoate, which is expected to have similar photochemical behavior to the isobutyl ester. acs.orgosti.gov

Thermal Transformations

This compound is stable under recommended storage conditions, which include a cool, dry, and well-ventilated place in a tightly sealed container. lookchem.com The boiling point of this compound is reported to be 220.7°C at 760 mmHg. lookchem.com

Biological Interactions and Mechanistic Pathways of Isobutyl Hexa 2,4 Dienoate

Enzymatic Metabolism and Biotransformation of Isobutyl hexa-2,4-dienoate

The biotransformation of this compound, also known as isobutyl sorbate (B1223678), is a critical area of study for understanding its environmental fate and biological activity. While direct metabolic pathways for this compound are not extensively detailed in the available research, inferences can be drawn from the metabolism of structurally related compounds, such as sorbic acid and its salts, as well as compounds featuring isobutyl groups.

The metabolism of sorbates, which share the hexa-2,4-dienoate backbone, generally proceeds through pathways common to fatty acids. Sorbic acid and its salts are typically metabolized to carbon dioxide and water. atamanchemicals.com In humans, following oral ingestion of polysorbate 20, a related compound, approximately 90% is excreted in the feces as metabolites with the polyoxyethylene sorbitan (B8754009) structure intact, while a smaller fraction (2-3%) is found in the urine. cir-safety.org

In microbial systems, the degradation of related aromatic compounds provides clues to potential metabolic routes. For instance, the degradation of ibuprofen (B1674241), which contains an isobutyl group, by Sphingomonas sp. strain Ibu-2 involves the formation of isobutylcatechol. ethz.ch This catechol subsequently undergoes meta-cleavage to produce 5-formyl-2-hydroxy-7-methylocta-2,4-dienoic acid, which is then converted to 2-hydroxy-5-isobutylhexa-2,4-dienedioic acid. ethz.ch This suggests that the isobutyl group can be retained during initial metabolic steps.

The degradation of other aromatic compounds by various bacteria also leads to the formation of dienoate structures. For example, the catabolism of cumene (B47948) (isopropylbenzene) by Pseudomonas fluorescens IP01 results in the formation of 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate (B1232725). nih.gov Similarly, the degradation of biphenyl (B1667301) can produce 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate. pnas.org These intermediates are then further metabolized.

The following table summarizes potential metabolites based on the degradation of related compounds.

| Precursor Compound | Key Metabolite(s) | Organism/System |

| Ibuprofen | Isobutylcatechol, 5-formyl-2-hydroxy-7-methylocta-2,4-dienoic acid, 2-hydroxy-5-isobutylhexa-2,4-dienedioic acid | Sphingomonas sp. Ibu-2 ethz.ch |

| Cumene | 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate | Pseudomonas fluorescens IP01 nih.gov |

| Biphenyl | 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate | Rhodococcus sp. strain RHA1 nih.gov |

| Polysorbate 20 | Polyoxyethylene sorbitan metabolites | Human oral ingestion cir-safety.org |

The enzymatic processing of this compound and related compounds involves several key enzyme families, primarily hydrolases and dioxygenases.

Hydrolases: These enzymes are crucial for the cleavage of ester bonds and other chemical bonds. In the context of this compound, an ester, hydrolases would be responsible for the initial cleavage into isobutanol and sorbic acid (hexa-2,4-dienoic acid). Meta-cleavage product (MCP) hydrolases are a specific type of hydrolase involved in the degradation of aromatic compounds. pnas.orgebi.ac.uk For example, CumD from Pseudomonas fluorescens IP01 is a 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate hydrolase that acts on a meta-cleavage product in the cumene degradation pathway. nih.gov Similarly, BphD is a hydrolase that cleaves 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate in the biphenyl degradation pathway. nih.gov These enzymes typically belong to the α/β-hydrolase superfamily and utilize a catalytic triad (B1167595) of serine, histidine, and aspartate. pnas.orgasm.org

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into a substrate and are fundamental in the degradation of aromatic compounds. In the degradation of ibuprofen by Sphingomonas sp. strain Ibu-2, a dioxygenase is involved in the formation of cis-1,2-diol-2-hydroibuprofen-CoA. ethz.ch Extradiol dioxygenases are a key class of these enzymes that cleave the aromatic ring of catecholic intermediates. d-nb.info For example, isobutylcatechol 2,3-dioxygenase is involved in the ibuprofen degradation pathway. ethz.ch

The table below details some of the key enzyme systems and their roles in the metabolism of related compounds.

| Enzyme | Enzyme Class | Substrate/Pathway | Function |

| CumD | Hydrolase | Cumene degradation | Hydrolyzes 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate nih.gov |

| BphD | Hydrolase | Biphenyl degradation | Hydrolyzes 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate nih.gov |

| HsaD | Hydrolase | Cholesterol catabolism | Hydrolyzes a meta-cleavage product of cholesterol pnas.orgsemanticscholar.org |

| Ibuprofen-CoA 1,2-dioxygenase | Dioxygenase | Ibuprofen degradation | Forms a cis-diol on the aromatic ring ethz.ch |

| Isobutylcatechol 2,3-dioxygenase | Dioxygenase | Ibuprofen degradation | Cleaves the aromatic ring of isobutylcatechol ethz.ch |

Antimicrobial Activities and Mechanisms of Action of this compound

While specific studies on the antimicrobial activity of this compound are limited, the antimicrobial properties of sorbates, in general, are well-documented. The isobutyl ester form may influence its potency and mechanism of action due to increased lipophilicity.

Sorbic acid and its salts are known to inhibit the growth of various bacteria. The antimicrobial action is thought to involve the acidification of the cytoplasm and inhibition of key metabolic processes. researchgate.net Metal complexes of sorbate have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, including Bacillus cereus and Escherichia coli. nih.gov The increased lipophilicity of ester derivatives, such as isobutyl sorbate, may enhance their ability to penetrate bacterial cell membranes. researchgate.net Some studies on related compounds, like ingenamine G, have shown antibacterial action against Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis. scispace.com

Sorbates are widely used as preservatives due to their effectiveness against molds and yeasts. atamanchemicals.com The antifungal activity of sorbic acid is attributed to the inhibition of enzymes, such as enolase and malate (B86768) dehydrogenase, which are crucial for microbial metabolism. The lipophilicity of the ester group in isobutyl sorbate could theoretically enhance its antifungal efficacy by facilitating its entry into fungal cells. researchgate.net

Studies on amides derived from Piper species, which share structural similarities with this compound, have shown antifungal activity against Cladosporium cladosporioides and C. sphaerospermum. researchgate.net Furthermore, volatile organic compounds, including ethyl (2E,4E)-hexa-2,4-dienoate, have demonstrated antifungal activity against plant pathogens like Colletotrichum acutatum and Fusarium oxysporum. researchgate.net The mechanism of action for some antifungal agents involves disrupting the cell wall and membrane, as well as cellular redox homeostasis. nih.gov

The following table summarizes the antimicrobial activities of related compounds.

| Compound/Class | Target Organism(s) | Observed Effect |

| Sorbate metal complexes | Bacillus cereus, Escherichia coli | Antibacterial and antibiofilm activity nih.gov |

| Amides from Piper species | Cladosporium cladosporioides, C. sphaerospermum | Antifungal activity researchgate.net |

| Ethyl (2E,4E)-hexa-2,4-dienoate | Colletotrichum acutatum, Fusarium oxysporum | Antifungal activity researchgate.net |

| 2,4-di-tert-butylphenol | Ustilaginoidea virens | Disruption of cell wall, cell membrane, and redox homeostasis nih.gov |

| Ingenamine G | Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis | Antibacterial activity scispace.com |

Interactions of this compound with Biological Macromolecules

The interaction of this compound with biological macromolecules is a key determinant of its biological activity. The lipophilic nature of the isobutyl group and the conjugated diene system of the sorbate moiety are expected to play significant roles in these interactions.

Studies on the cytotoxicity of sorbates suggest that their ability to bind to proteins may influence their biological effects. nih.gov The lipophilicity of ester derivatives like isopropyl sorbate has been linked to higher cytotoxicity compared to sorbic acid and potassium sorbate, potentially due to enhanced interaction with cellular components. nih.gov

In the context of enzyme inhibition, sorbic acid is known to bind to enzymes like enolase and malate dehydrogenase, blocking their active sites. It is plausible that this compound, either directly or after hydrolysis to sorbic acid, could interact with and inhibit a similar range of enzymes.

Furthermore, research on ingenamine G, a compound with some structural resemblance, indicates that it can promote DNA damage, particularly during the S-phase of the cell cycle, suggesting a direct or indirect interaction with DNA. scispace.com

Binding Studies with Proteins and Nucleic Acids

In the broader context of α,β-unsaturated carbonyl compounds, to which this compound belongs, interactions with proteins can occur through Michael addition reactions with nucleophilic amino acid residues such as cysteine and histidine. However, specific studies quantifying the binding affinity or identifying protein targets for this compound are lacking. Similarly, while some compounds with nucleic acid binding properties are used for labeling or as affinity ligands google.comuoguelph.ca, there is no direct evidence to suggest that this compound has a primary role in binding to DNA or RNA.

Membrane Interactions and Permeability Studies

Specific membrane permeability studies for this compound are not available. However, the lipophilic nature of the isobutyl group suggests it would have different membrane interaction properties compared to the more water-soluble potassium sorbate. The antimicrobial action of sorbates is generally attributed to their ability to cross cell membranes and disrupt cellular functions. ewadirect.com

The undissociated form of sorbic acid more easily crosses microbial cell membranes. ewadirect.com Ester derivatives, such as this compound, are more lipophilic, which could impact their solubility and how they interact with cell membranes. It is proposed that sorbates can alter the morphology and function of cell membranes, leading to inhibited microbial growth. researchgate.net The mechanism may involve altering membrane permeability and fluidity. ewadirect.comcircadiancropsciences.com For instance, potassium sorbate is known to alter cell membrane permeability to inhibit fungal growth. ewadirect.com The effectiveness of sorbates is often dependent on the pH of the environment, which influences the ratio of the dissociated to the undissociated form of the acid. ewadirect.com

The table below summarizes the general membrane interactions of sorbates, which may provide an indication of the potential behavior of this compound.

| Interaction Type | Effect on Membrane | Implication for Microbial Cells | Reference |

| Permeation | Sorbates in their undissociated form can cross the cell membrane. | Allows the compound to enter the cell and exert its antimicrobial effects internally. | ewadirect.com |

| Permeability Alteration | Can increase the permeability of the cell membrane. | Leads to disruption of cellular transport and leakage of essential components. | ewadirect.com |

| Fluidity Modification | May decrease the fluidity of the inner spore membrane. | Can inhibit processes like spore germination. | circadiancropsciences.com |

Role of this compound in Biological Systems

The specific roles of this compound in biological systems are not well-defined in scientific literature. However, information on related compounds provides context for its potential natural occurrence and ecological functions.

Natural Occurrence and Biosynthetic Origins

While sorbic acid, the parent carboxylic acid of this compound, is found naturally in the berries of the mountain ash tree (Sorbus aucuparia) and other plants like Prunus domestica and Schisandra chinensis nih.govwikipedia.org, the natural occurrence of this compound itself is not widely reported. Many related sorbic acid esters, such as ethyl hexa-2,4-dienoate, have been identified as volatile compounds in various plants and fruits. pherobase.com

The biosynthesis of sorbic acid in plants is thought to occur through the polyketide pathway. The biosynthesis of this compound would likely involve the esterification of sorbic acid with isobutanol. While enzymatic esterification of sorbic acid has been explored as a strategy to create novel derivatives researchgate.netmdpi.com, the natural biosynthetic pathways leading to this compound have not been elucidated.

A related compound, (2E,4E)-N-isobutyl-6-(2-thienyl)hexa-2,4-dienamide, has been reported in Argyranthemum adauctum. mdpi.com This suggests that isobutylamides of similar fatty acids exist in nature, making the existence of this compound in some organisms plausible, though not yet documented.

Ecological Roles and Inter-species Communications

The ecological roles of this compound are largely uncharacterized. However, many volatile organic compounds, including esters, play crucial roles in inter-species communication, such as attracting pollinators or acting as defense compounds. researchgate.net

Some related hexa-2,4-dienoates and their derivatives have been investigated for their roles in insect chemical ecology. For example, various esters of 2,4-dienoic acids are used in the control of insects. google.com Additionally, some insect juvenile hormone mimics are derivatives of dodeca-2,4-dienoate, highlighting the potential for this class of compounds to have biological activity in insects. up.ac.za The use of related compounds as pheromones or parapheromones for attracting fruit pests is also an area of research. slu.se

Given that yeasts can produce a variety of volatile metabolites that influence insect behavior researchgate.net, it is conceivable that microbial production of this compound could play a role in insect-microbe interactions, but this remains speculative without direct evidence.

Analytical Methodologies for Detection and Quantification of Isobutyl Hexa 2,4 Dienoate

Development of Advanced Chromatographic-Mass Spectrometric (GC-MS/LC-MS) Methods

Chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of Isobutyl hexa-2,4-dienoate. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for this volatile ester. chemijournal.comimpactfactor.org In GC-MS, the compound is separated from other components in a mixture based on its boiling point and interaction with a capillary column before being fragmented and detected by the mass spectrometer, which provides both identification and quantification. impactfactor.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is an alternative and powerful tool, especially for analyzing less volatile compounds or when derivatization is to be avoided. nih.gov While this compound is volatile, LC-MS can be employed for its analysis within complex, non-volatile matrices. The development of an LC-MS method would involve optimizing the mobile phase to ensure proper retention and separation on a reversed-phase column (like a C18 column) and selecting an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to achieve sensitive detection. oup.com

Effective sample preparation is critical to isolate this compound from the sample matrix and minimize interference. researchgate.net For food and beverage samples, common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), or headspace techniques like solid-phase microextraction (SPME), which is particularly effective for volatile compounds. nih.govestanalytical.comresearchgate.net SPME allows for the extraction and concentration of volatile and semi-volatile analytes from a sample's headspace onto a coated fiber, which is then thermally desorbed into the GC inlet. estanalytical.com

A significant challenge in quantitative analysis, particularly with LC-MS, is the phenomenon known as matrix effects. nih.govwaters.comlongdom.org These effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. waters.comchromatographyonline.com The composition of the sample matrix—be it sugars, lipids, or salts in a food product—can significantly influence the degree of ion suppression or enhancement. waters.com Strategies to mitigate matrix effects include thorough sample cleanup, dilution of the sample extract, or the use of matrix-matched calibration standards. longdom.org

A developed analytical method must be validated to ensure its reliability, accuracy, and precision for its intended purpose. impactfactor.org Validation involves assessing several key parameters that define the method's performance. environics.comnih.gov

Specificity: The ability of the method to unequivocally identify and quantify the target analyte in the presence of other components in the sample matrix. environics.com

Linearity and Range: This defines the concentration range over which the instrument's response is directly proportional to the analyte concentration. It is typically demonstrated by a correlation coefficient (R²) of ≥ 0.999 for the calibration curve. environics.com

Accuracy: This measures the closeness of the experimental value to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. environics.com Acceptable recovery is often within 98-102%. environics.com

Precision: This expresses the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with results expressed as the relative standard deviation (%RSD). environics.comnih.gov Typically, an RSD of <2% for repeatability is desired. environics.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. environics.comnih.gov LOD and LOQ are often determined by analyzing the signal-to-noise ratio, with ratios of 3:1 for LOD and 10:1 for LOQ being standard. environics.com

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. environics.comchromatographyonline.com

The following table illustrates typical validation parameters for a hypothetical GC-MS method for quantifying this compound.

| Validation Parameter | Acceptance Criteria | Typical Result |

| Linearity (R²) | ≥ 0.999 | 0.9995 |

| Range | Specified concentration interval | 1 - 200 µg/kg |

| Accuracy (% Recovery) | 80 - 110% | 97.5% |

| Precision (% RSD) | < 2% (Repeatability) | 1.5% |

| LOD (S/N Ratio) | ~ 3:1 | 0.3 µg/kg |

| LOQ (S/N Ratio) | ~ 10:1 | 1.0 µg/kg |

| Specificity | No interfering peaks at the retention time of the analyte | Complies |

Spectrophotometric and Spectrofluorometric Assays for this compound

Spectrophotometric methods can offer a simpler and more rapid approach for quantification, albeit with lower specificity compared to chromatographic techniques. This compound possesses a conjugated diene system in its hexa-2,4-dienoate moiety. pressbooks.pubslideshare.net Molecules with conjugated pi systems absorb light in the ultraviolet-visible (UV-Vis) region. libretexts.orgscribd.com

The analysis would be based on the Beer-Lambert law, where the absorbance of the sample at a specific wavelength is directly proportional to the concentration of the analyte. The wavelength of maximum absorbance (λmax) for conjugated dienes like this is predictable using Woodward-Fieser rules and typically falls in the UV region. jove.com A quantitative assay would involve preparing a calibration curve of standard solutions of this compound and measuring their absorbance at the predetermined λmax. While rapid, this method is susceptible to interference from any other compounds in the sample matrix that also absorb light at or near the same wavelength.

There is limited information on specific spectrofluorometric assays for this compound, as the molecule itself is not naturally fluorescent. Such an assay would likely require a derivatization step to attach a fluorescent tag to the molecule, a process that adds complexity to the analysis.

Electrochemical Detection Techniques for this compound

Direct electrochemical detection of this compound is not a common method. However, indirect methods based on the electrochemical properties of its parent acid, sorbic acid, are feasible. The ester could first be subjected to chemical or enzymatic hydrolysis to yield sorbic acid. The resulting sorbic acid can then be detected and quantified using voltammetric techniques at a glassy carbon electrode. researchgate.net The oxidation of sorbic acid is an irreversible, diffusion-controlled process that can be monitored to determine its concentration. researchgate.net Potentiometric sensors have also been developed for the determination of the sorbate (B1223678) ion. researchgate.net This multi-step approach, while possible, is more complex than direct chromatographic methods.

Hyphenated Techniques for Complex Mixture Analysis Involving this compound

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures where this compound may be a minor component. chemijournal.comijpsjournal.commdpi.com While GC-MS and LC-MS are the most common examples, more advanced configurations provide even greater analytical power. ijpsjournal.com

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) is a powerful technique for the analysis of highly complex volatile and semi-volatile mixtures, such as those found in food aromas and essential oils. gcms.cznih.govtechnologynetworks.comchromatographyonline.com GC×GC utilizes two different chromatographic columns to provide a much higher degree of separation than conventional GC. gcms.cz This enhanced separation is critical for resolving co-eluting compounds in intricate matrices, allowing for the confident identification and quantification of individual components like this compound. gcms.czchromatographyonline.com

Other relevant hyphenated techniques include coupling liquid chromatography with a photodiode array (PDA) detector (LC-PDA), which provides spectral information across a range of UV-Vis wavelengths for each separated peak, aiding in identification.

Isotopic Ratio Analysis of this compound

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to determine the origin and authenticity of a compound. perfumerflavorist.comperfumerflavorist.comelementar.com When coupled with a gas chromatograph (GC-C-IRMS), it allows for compound-specific isotope analysis (CSIA). dtu.dkacs.org This technique measures the ratio of stable isotopes (e.g., ¹³C/¹²C) within the specific this compound molecule. perfumerflavorist.comacs.org

This isotopic fingerprint can differentiate between a compound produced from natural sources (e.g., plant-derived) versus one created through chemical synthesis. mdpi.comijs.si Natural products derived from plants will have a specific ¹³C/¹²C ratio based on the plant's photosynthetic pathway (C3 vs. C4), while synthetically derived compounds, often from petroleum sources, will have a different isotopic signature. mdpi.com This methodology is invaluable for the food and fragrance industry to verify the authenticity of high-value "natural" flavor ingredients and to detect economically motivated adulteration. perfumerflavorist.commdpi.comresearchgate.net

Environmental Fate and Ecotoxicological Studies of Isobutyl Hexa 2,4 Dienoate

Environmental Degradation Pathways of Isobutyl hexa-2,4-dienoate

The environmental degradation of this compound is anticipated to proceed through several key pathways, including photodegradation, biodegradation, and chemical hydrolysis. These processes are crucial in determining the compound's persistence and concentration in various environmental compartments.

Photodegradation Kinetics and Products

Biodegradation in Aquatic and Terrestrial Environments

Direct research on the biodegradation of this compound is scarce. However, sorbic acid and its salts, such as potassium sorbate (B1223678), are known to be readily biodegradable. wikipedia.org Some molds and yeasts are capable of detoxifying sorbates through decarboxylation, leading to the formation of piperylene (1,3-pentadiene). wikipedia.org It is plausible that this compound would first undergo hydrolysis to sorbic acid and isobutanol, which would then be subject to further microbial degradation.

In aquatic ecosystems, microorganisms are expected to play a significant role in the breakdown of this compound. Similarly, in terrestrial environments, soil microorganisms would likely be the primary drivers of its degradation. The rate of biodegradation would be dependent on various factors including microbial population density, temperature, pH, and the availability of nutrients.

Hydrolysis and Chemical Degradation Mechanisms

As an ester, this compound is susceptible to hydrolysis, a chemical process where the compound reacts with water to break down into its constituent alcohol (isobutanol) and carboxylic acid (sorbic acid). The rate of hydrolysis is significantly influenced by pH, with the reaction being catalyzed by both acids and bases. Studies on other esters, such as those of 2,4-D, have demonstrated that hydrolysis is a key degradation pathway. ucanr.edu The stability of sorbates is also known to be affected by pH. researchgate.net It is therefore expected that the hydrolysis of this compound would be a critical factor in its environmental persistence, particularly in aquatic systems.

Persistence and Mobility of this compound in Environmental Compartments

The persistence and mobility of a chemical compound in the environment are determined by a combination of its physical and chemical properties and its susceptibility to degradation processes.

Soil Adsorption and Leaching Studies

Specific data on the soil adsorption and leaching of this compound are not available. However, the sorption behavior of organic compounds in soil is often related to their organic carbon-water (B12546825) partition coefficient (Koc) and the organic matter content of the soil. Studies on the herbicide 2,4-D have shown a direct relationship between its adsorption and the organic matter content of soils. nih.gov Given the ester nature of this compound, it is likely to exhibit some degree of sorption to soil organic matter, which would reduce its mobility and potential for leaching into groundwater. The extent of this adsorption would also be influenced by soil type, pH, and clay content.

Volatilization from Water and Soil

Information regarding the volatilization of this compound from water and soil surfaces is limited. Volatility is influenced by a compound's vapor pressure and Henry's Law constant. Esters with similar molecular weights can exhibit a range of volatilities. Without specific experimental data for this compound, its potential to volatilize remains speculative. However, this pathway could contribute to its transport in the environment, particularly from surface waters and moist soils to the atmosphere.

Ecological Impact Assessment (non-human, focusing on ecosystems)

The ecological impact of this compound is not extensively documented in scientific literature. However, by examining data on related compounds, specifically sorbic acid and its salts and other esters, a potential environmental profile can be inferred. Sorbic acid, the parent compound of this compound, is known to be readily biodegradable, suggesting a low potential for persistence in the environment. usda.gov Its degradation pathway is expected to lead to the formation of carbon dioxide and water. usda.gov

Effects on Aquatic Organisms (e.g., algae, invertebrates)

Direct ecotoxicological data for this compound on aquatic organisms is scarce. However, studies on potassium sorbate, a closely related salt of sorbic acid, provide some insight into the potential effects on algae.

One study investigated the impact of potassium sorbate on the freshwater green flagellate, Euglena gracilis. The study revealed that potassium sorbate exhibited acute toxicity to this organism, affecting various physiological parameters. Concentrations above 625 mg/L were found to inhibit photosynthetic efficiency and the electron transport rate. researchgate.net At concentrations exceeding 2500.0 mg/L, a complete inhibition of photosynthesis was observed, even under low light conditions. researchgate.net The mean EC50 value, which represents the concentration causing an effect in 50% of the test population, was determined to be 2867.2 mg/L for parameters such as motility, gravitational orientation, upward movement, and alignment. researchgate.net

Table 1: Ecotoxicological Effects of Potassium Sorbate on Euglena gracilis

| Test Organism | Compound | Endpoint | Concentration | Observed Effect | Source |

|---|---|---|---|---|---|

| Euglena gracilis | Potassium Sorbate | Photosynthetic Efficiency & Electron Transport Rate | > 625 mg/L | Inhibition | researchgate.net |

| Euglena gracilis | Potassium Sorbate | Photosynthesis | > 2500.0 mg/L | Complete Inhibition | researchgate.net |

| Euglena gracilis | Potassium Sorbate | Motility, Gravitational Orientation, Upward Movement, Alignment | 2867.2 mg/L | EC50 | researchgate.net |

Impact on Soil Microorganisms and Flora

The impact of this compound on soil microorganisms can be inferred from the well-documented antimicrobial properties of sorbic acid and its derivatives. Sorbates are known to be effective inhibitors of a wide range of microorganisms, including molds, yeasts, and some bacteria. nih.gov The primary mechanism of action involves the inhibition of various enzymes within the microbial cells, thereby disrupting their metabolic processes. iastate.edu

Sorbic acid has been shown to inhibit the growth of various mold genera such as Alternaria, Botrytis, Cladosporium, Fusarium, Mucor, Penicillium, Rhizopus, and Trichoderma. iastate.edu It is also effective against numerous yeast species, including those from the genera Brettanomyces, Candida, Hansenula, Pichia, Saccharomyces, Torulaspora, and Zygosaccharomyces. iastate.edu However, its efficacy against bacteria is more selective, with lactic acid and acetic acid bacteria being generally less affected. iastate.edu

Table 2: Antimicrobial Spectrum of Sorbic Acid

| Microorganism Type | Genera Inhibited | Source |

|---|---|---|

| Molds | Alternaria, Botrytis, Cladosporium, Fusarium, Mucor, Penicillium, Rhizopus, Trichoderma | iastate.edu |

| Yeasts | Brettanomyces, Candida, Hansenula, Pichia, Saccharomyces, Torulaspora, Zygosaccharomyces | iastate.edu |

| Bacteria | Selective inhibition; less effective against lactic and acetic acid bacteria. | iastate.edu |

The introduction of this compound into the soil environment could, therefore, potentially disrupt the natural microbial community structure by inhibiting the growth of susceptible fungal and yeast populations. The extent of this impact would likely depend on the concentration of the compound, soil pH, and the existing microbial flora. nih.gov It is also noteworthy that some microorganisms are capable of metabolizing sorbic acid, particularly at low concentrations. iastate.edu

There is a lack of specific studies on the phytotoxicity of this compound or other sorbic acid esters on terrestrial plants. The rapid degradation of sorbic acid in the soil suggests that any potential direct impacts on soil flora may be transient.

Computational and Theoretical Chemistry Studies of Isobutyl Hexa 2,4 Dienoate

Quantum Chemical Calculations for Isobutyl hexa-2,4-dienoate

Quantum chemical calculations are instrumental in elucidating the fundamental properties of a molecule. For this compound, these calculations would involve methods like Density Functional Theory (DFT) to predict its geometry, electronic structure, and spectroscopic characteristics.

Molecular Geometry Optimization and Conformation Analysis

The initial step in computational analysis is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.

A computational study on potassium 2,4-hexadienoate using DFT with the M06-2X functional and a 6-311(d)G+ basis set has been shown to accurately reproduce experimental geometric parameters. epstem.net It is expected that the geometry of the hexa-2,4-dienoate portion of the isobutyl ester would be very similar. The conjugated diene system would favor a planar conformation to maximize pi-orbital overlap.

The isobutyl group introduces additional conformational flexibility. Rotations around the C-O and C-C single bonds of the isobutyl moiety would lead to different conformers. Computational studies on other isobutyl esters could provide insights into the likely preferred conformations and the energy barriers between them. The most stable conformer would likely be the one that minimizes steric hindrance between the isobutyl group and the planar hexa-2,4-dienoate chain.

Table 1: Predicted Geometric Parameters for the Hexa-2,4-dienoate Moiety (Based on data for potassium 2,4-hexadienoate) epstem.netresearchgate.net

| Parameter | Calculated Value (Å or °) |

|---|---|

| C1-C2 Bond Length | 1.49 |

| C2=C3 Bond Length | 1.35 |

| C3-C4 Bond Length | 1.45 |

| C4=C5 Bond Length | 1.36 |

| C5-C6 Bond Length | 1.50 |

| C1-O1 Bond Length | 1.26 |

| C1-O2 Bond Length | 1.27 |

| C1-C2-C3 Bond Angle | 123.5 |

| C2-C3-C4 Bond Angle | 124.0 |

| C3-C4-C5 Bond Angle | 123.8 |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of this compound is characterized by the conjugated π-system of the dienoate moiety. Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of the molecule, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comalrasheedcol.edu.iq

For the hexa-2,4-dienoate anion, the HOMO is primarily localized over the conjugated π-system, indicating that this is the region most susceptible to electrophilic attack. The LUMO is also distributed across the π-system and would be the site for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller gap generally implies higher reactivity.

In a study of potassium 2,4-hexadienoate, the HOMO and LUMO energies were calculated, and from these, global reactivity descriptors were derived. epstem.netepstem.net These descriptors provide a quantitative measure of the molecule's reactivity. It is expected that the esterification of the carboxylate group with an isobutyl group would have a relatively small effect on the energies and distributions of the frontier orbitals of the diene system.

Table 2: Calculated Frontier Molecular Orbital Energies and Global Reactivity Descriptors for the Hexa-2,4-dienoate Moiety (Based on data for potassium 2,4-hexadienoate) epstem.netresearchgate.netijres.org

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -6.21 |

| ELUMO | -0.98 |

| HOMO-LUMO Gap (ΔE) | 5.23 |

| Ionization Potential (I) | 6.21 |

| Electron Affinity (A) | 0.98 |

| Chemical Potential (μ) | -3.59 |

| Chemical Hardness (η) | 2.61 |

| Electrophilicity Index (ω) | 2.47 |

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which are invaluable for the identification and characterization of molecules.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a powerful tool for structure elucidation. nih.govmdpi.com DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of chemical shifts. rsc.orgescholarship.org For this compound, this would involve calculating the magnetic shielding tensors for each nucleus in the optimized geometry. The predicted spectra would be expected to show characteristic signals for the protons and carbons of the conjugated diene system and the isobutyl group.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which can be compared with experimental IR spectra. dtic.mildtic.mil A study on potassium 2,4-hexadienoate demonstrated good agreement between the calculated and experimental IR spectra. epstem.netepstem.net Key vibrational modes for this compound would include the C=O stretching of the ester group, C=C stretching of the conjugated system, and various C-H bending and stretching modes.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra. rsc.orgchemrxiv.orgblogspot.com The π → π* transitions of the conjugated diene system in this compound are expected to be the dominant feature in the UV-Vis spectrum. Calculations on the 2,4-hexadienoate anion have shown that the predicted absorption maxima are in good agreement with experimental data. epstem.netresearchgate.net

Table 3: Predicted Spectroscopic Data for the Hexa-2,4-dienoate Moiety (Based on data for potassium 2,4-hexadienoate) epstem.netresearchgate.netchemicalbook.com

| Spectroscopic Property | Predicted Value |

|---|---|

| Major IR Absorption (C=O stretch) | ~1700-1730 cm-1 |

| Major IR Absorption (C=C stretch) | ~1600-1650 cm-1 |

| UV-Vis λmax | ~250-260 nm |

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics simulations provide a way to study the time-dependent behavior of molecules, including their interactions with their environment. mdpi.com

Solvation Effects and Intermolecular Interactions

MD simulations can be used to investigate how this compound behaves in different solvents. dovepress.comnih.gov By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can study the solvation shell around the molecule and the nature of the intermolecular interactions. mdpi.com

For this compound, simulations in water would reveal the hydration structure around the polar ester group and the nonpolar hydrocarbon chain. mdpi.com The simulations could also provide insights into the tendency of the molecules to aggregate or partition into different phases. The interactions would be governed by a combination of van der Waals forces, and for polar solvents, dipole-dipole interactions and hydrogen bonding with the ester oxygen atoms.

Reaction Mechanism Modeling for this compound Transformations

Computational chemistry can be used to model the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways. acs.org

For this compound, potential transformations of interest include hydrolysis of the ester bond and reactions involving the conjugated diene system. researchgate.netnih.govacs.org

Ester Hydrolysis: The hydrolysis of this compound to isobutanol and hexa-2,4-dienoic acid can be modeled computationally. rsc.orgacs.org This would involve identifying the transition states for both acid- and base-catalyzed hydrolysis. The calculations would provide the activation energies for these reactions, allowing for a comparison of their relative rates.

Reactions of the Diene System: The conjugated diene system is susceptible to various reactions, such as electrophilic addition and cycloaddition reactions. Computational modeling could be used to explore the regioselectivity and stereoselectivity of these reactions.

Thermal Degradation: The thermal stability of this compound can also be investigated computationally. dtic.milmdpi.commdpi.com By modeling different decomposition pathways, it is possible to identify the most likely degradation products and the temperatures at which these processes become significant. Studies on related unsaturated esters suggest that initial degradation often involves the ester linkage. researchgate.netresearchgate.net

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques used to predict the biological activity and physicochemical properties of chemical compounds based on their molecular structures. nih.gov These models establish a mathematical correlation between the chemical structure of a molecule and a specific endpoint, such as insect repellency (activity) or boiling point (property). nih.gov For this compound and its analogues, QSAR and QSPR models could serve as valuable tools in the design of new compounds with enhanced performance characteristics, such as improved insect repellent efficacy or optimized volatility.

While specific, publicly available QSAR and QSPR studies focusing exclusively on this compound analogues are limited, the principles of these methodologies can be applied to this class of compounds. Research on other aliphatic esters and insect repellents provides a framework for how such studies would be conducted and what molecular descriptors would likely be significant. mdpi.comnih.gov

A typical QSAR/QSPR study for this compound analogues would involve the following steps:

Data Set Compilation: A series of this compound analogues would be synthesized, and their relevant biological activity (e.g., mosquito repellency time) or physicochemical property (e.g., vapor pressure) would be experimentally measured.

Molecular Descriptor Calculation: For each analogue, a set of numerical values, known as molecular descriptors, would be calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the three-dimensional shape and size of the molecule.

Electronic descriptors: These quantify the electronic properties, such as charge distribution and dipole moment.

Physicochemical descriptors: These include properties like the octanol-water partition coefficient (log P), which is a measure of lipophilicity, and molar refractivity. mdpi.com